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molecular formula C10H16N4O2 B8339089 5-Amino-4-cyano-1-(2,2-diethoxyethyl)pyrazole CAS No. 91296-17-2

5-Amino-4-cyano-1-(2,2-diethoxyethyl)pyrazole

Cat. No. B8339089
M. Wt: 224.26 g/mol
InChI Key: UDYIMDLENVIMQC-UHFFFAOYSA-N
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Patent
US05302712

Procedure details

To a solution of hydrazinoacetaldehyde diethyl acetal (52.6 g) in ethanol (110 ml) was added dropwise a solution of ethoxymethylenemalononitrile (41.5 g) in ethanol (420 ml) at room temperature. The mixture was stirred at ambient temperature for 24 hours. The reaction mixture was evaporated in vacuo. To the residue was added diethyl ether (400 ml) and the resultant precipitate was filtered off. The filtrate was subjected to column chromatography on silica gel using a mixture of ethyl acetate and hexane (2:3) as an eluent. Fractions containing the object compound were combined and evaporated to give 5-amino-4-cyano-1-(2,2-diethoxyethyl)pyrazole (23.0 g).
Quantity
52.6 g
Type
reactant
Reaction Step One
Quantity
41.5 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
Quantity
420 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][CH:4]([O:8][CH2:9][CH3:10])[CH2:5][NH:6][NH2:7])[CH3:2].C(O[CH:14]=[C:15]([C:18]#[N:19])[C:16]#[N:17])C>C(O)C>[NH2:19][C:18]1[N:6]([CH2:5][CH:4]([O:8][CH2:9][CH3:10])[O:3][CH2:1][CH3:2])[N:7]=[CH:14][C:15]=1[C:16]#[N:17]

Inputs

Step One
Name
Quantity
52.6 g
Type
reactant
Smiles
C(C)OC(CNN)OCC
Name
Quantity
41.5 g
Type
reactant
Smiles
C(C)OC=C(C#N)C#N
Name
Quantity
110 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
420 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at ambient temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated in vacuo
ADDITION
Type
ADDITION
Details
To the residue was added diethyl ether (400 ml)
FILTRATION
Type
FILTRATION
Details
the resultant precipitate was filtered off
ADDITION
Type
ADDITION
Details
a mixture of ethyl acetate and hexane (2:3) as an eluent
ADDITION
Type
ADDITION
Details
Fractions containing the object compound
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
NC1=C(C=NN1CC(OCC)OCC)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 23 g
YIELD: CALCULATEDPERCENTYIELD 30.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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